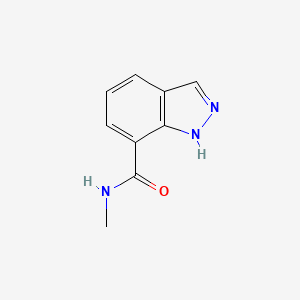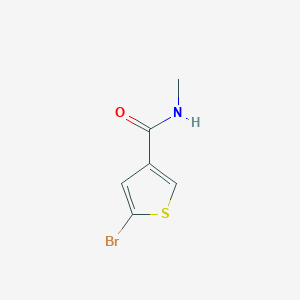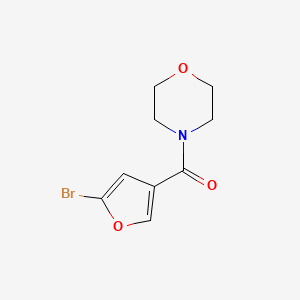
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of morpholine-based drugs, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of (5-Bromofuran-3-yl)-morpholin-4-ylmethanone is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may interact with specific receptors in cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. The compound has been shown to decrease the expression of pro-inflammatory cytokines and chemokines in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using (5-Bromofuran-3-yl)-morpholin-4-ylmethanone in lab experiments include its high purity and low toxicity profile. The compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on (5-Bromofuran-3-yl)-morpholin-4-ylmethanone. One potential direction is to investigate its use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the compound's mechanism of action and identify specific molecular targets. Additionally, this compound could be used as a molecular probe for imaging studies to better understand its distribution and pharmacokinetics in vivo. Finally, future studies could focus on optimizing the synthesis method to improve yield and purity of the compound.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in cancer and inflammatory diseases. Its synthesis method has been optimized, and it has a low toxicity profile. However, further research is needed to fully understand its mechanism of action and identify specific molecular targets. Future studies could focus on optimizing the synthesis method, investigating its use as a molecular probe for imaging studies, and exploring its potential as a therapeutic agent for cancer and inflammatory diseases.
Synthesis Methods
The synthesis of (5-Bromofuran-3-yl)-morpholin-4-ylmethanone involves the reaction of 5-bromofuran-3-carboxylic acid with morpholine-4-carboxylic acid and subsequent dehydration using thionyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
(5-Bromofuran-3-yl)-morpholin-4-ylmethanone has been studied for its potential therapeutic applications, especially in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its anti-inflammatory properties and has shown promising results in animal models of inflammatory diseases. Additionally, this compound has been studied for its potential use as a molecular probe for imaging studies.
Properties
IUPAC Name |
(5-bromofuran-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-5-7(6-14-8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLKMLUKWIIBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
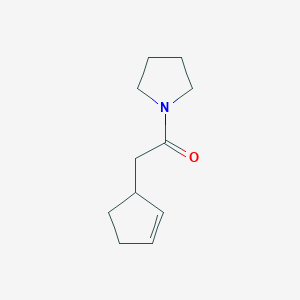

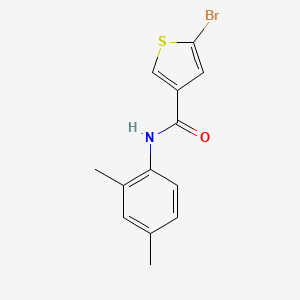
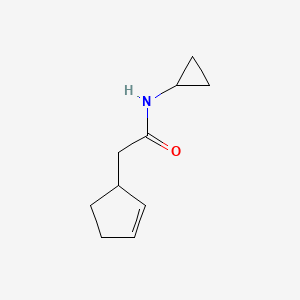
![2-[[4-[[2-(4-Ethoxyphenyl)sulfanylacetyl]amino]benzoyl]amino]acetic acid](/img/structure/B7502986.png)



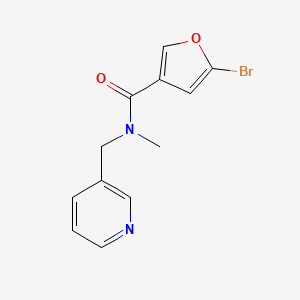

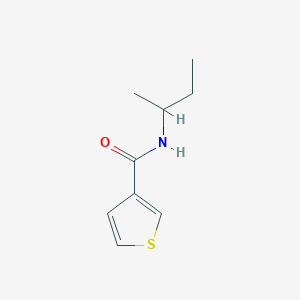
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
